2-[1-(1,3-Thiazol-4-ylmethyl)-1,2,3-triazol-4-yl]ethanamine
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Overview
Description
2-{1-[(1,3-THIAZOL-4-YL)METHYL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-AMINE is a heterocyclic compound that features both thiazole and triazole rings. These rings are known for their significant biological activities and are commonly found in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is highly efficient and provides high yields of the desired product under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(1,3-THIAZOL-4-YL)METHYL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiazole and triazole compounds .
Scientific Research Applications
2-{1-[(1,3-THIAZOL-4-YL)METHYL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-AMINE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-{1-[(1,3-THIAZOL-4-YL)METHYL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-AMINE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, block receptors, or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
2-{1-[(1,3-THIAZOL-4-YL)METHYL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-AMINE is unique due to its combination of thiazole and triazole rings, which confer a broad spectrum of biological activities.
Properties
Molecular Formula |
C8H11N5S |
---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
2-[1-(1,3-thiazol-4-ylmethyl)triazol-4-yl]ethanamine |
InChI |
InChI=1S/C8H11N5S/c9-2-1-7-3-13(12-11-7)4-8-5-14-6-10-8/h3,5-6H,1-2,4,9H2 |
InChI Key |
JHXGYHPAVQQKDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NN1CC2=CSC=N2)CCN |
Origin of Product |
United States |
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